molecular formula C9H6ClNO2 B3040277 Methyl 4-chloro-3-cyanobenzoate CAS No. 181282-80-4

Methyl 4-chloro-3-cyanobenzoate

Cat. No.: B3040277
CAS No.: 181282-80-4
M. Wt: 195.6 g/mol
InChI Key: RYYMSFBYYAYGOX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-cyanobenzoate is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYMSFBYYAYGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Structural Significance of Methyl 4 Chloro 3 Cyanobenzoate

Significance of Halogenated and Cyano-Substituted Aromatic Esters in Contemporary Organic Synthesis Research

Halogenated and cyano-substituted aromatic esters represent a significant class of compounds in modern organic synthesis. The presence of both a halogen atom and a cyano group on an aromatic ester scaffold imparts unique reactivity and functionality. Halogen atoms, such as chlorine, are excellent leaving groups in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures. nih.gov

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, and amides. google.comgoogle.com This versatility makes cyano-substituted compounds valuable precursors in multi-step syntheses. Furthermore, the strong electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring, facilitating certain types of reactions and influencing the regioselectivity of further substitutions.

The combination of these features in a single molecule, as seen in Methyl 4-chloro-3-cyanobenzoate, provides chemists with a powerful tool for the synthesis of novel compounds with potential biological activity. The strategic placement of the halogen and cyano groups allows for selective and sequential reactions, a key aspect of efficient and elegant synthetic design. The use of such building blocks is prevalent in the discovery and development of new drugs and agrochemicals, where precise molecular structures are required to achieve desired biological effects. cymitquimica.comnii.ac.jp

Overview of Benzoate (B1203000) Esters as Versatile Chemical Intermediates in Advanced Chemical Research

Benzoate esters are a fundamental class of organic compounds that serve as highly versatile intermediates in a wide array of chemical transformations. researchgate.net Their utility stems from the stability of the ester functional group, which can be readily introduced and, when necessary, cleaved under specific conditions to yield the corresponding carboxylic acid or alcohol. nih.gov This stability allows the ester to act as a protecting group for carboxylic acids while other parts of the molecule undergo chemical modification.

In advanced chemical research, benzoate esters are frequently employed in cross-coupling reactions, where the aromatic ring can be functionalized through the introduction of new substituents. google.com The ester group itself can also participate in various reactions. For instance, it can be reduced to a primary alcohol, or it can react with Grignard reagents to form tertiary alcohols. nih.gov

The ester functionality can also influence the physical and chemical properties of a molecule, such as its solubility and reactivity. In the context of drug discovery and materials science, the ability to modify a molecule by introducing or altering a benzoate ester moiety is a valuable strategy for fine-tuning its properties. The synthesis of benzoate esters is often straightforward, typically involving the esterification of benzoic acid with an alcohol, making them readily accessible starting materials for complex synthetic endeavors. chemicalbook.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 181282-80-4
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
Appearance Solid
Classification Organic Building Block, Ester, Nitrile, Chloride

Mechanistic Investigations of Reactivity and Chemical Transformations Involving Methyl 4 Chloro 3 Cyanobenzoate

Analysis of Electrophilic Character and Nucleophilic Attack Mechanisms

The reactivity of Methyl 4-chloro-3-cyanobenzoate is fundamentally governed by the electronic effects of its substituents. The chloro and cyano groups are electron-withdrawing, which significantly modulates the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon in the ester group.

Influence of Electron-Withdrawing Chloro and Cyano Groups on Reaction Pathways

The chloro and cyano groups deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. Their influence stems from two primary electronic effects: the inductive effect and the resonance effect.

Resonance Effect (-R for Cyano, +R for Chloro):

The cyano group withdraws electrons from the aromatic ring via resonance. The π-electrons from the ring can be delocalized onto the nitrogen atom of the nitrile, further decreasing the ring's electron density.

The chloro group , while inductively withdrawing, can donate a lone pair of electrons into the ring through resonance (+R effect). However, for halogens, the strong inductive effect generally outweighs the weaker resonance effect, resulting in a net deactivation of the ring.

These combined effects make the aromatic ring of this compound electron-deficient and thus less reactive towards electrophiles compared to unsubstituted benzene. Conversely, these electron-withdrawing properties make the carbonyl carbon of the methyl ester group a more potent electrophilic site, rendering it more susceptible to attack by nucleophiles.

Table 1: Summary of Electronic Effects of Substituents on the Benzene Ring
SubstituentInductive EffectResonance EffectOverall Effect on Ring
-Cl (Chloro)Withdrawing (-I)Donating (+R)Net Withdrawing (Deactivating)
-CN (Cyano)Withdrawing (-I)Withdrawing (-R)Strongly Withdrawing (Deactivating)
-COOCH₃ (Methyl Ester)Withdrawing (-I)Withdrawing (-R)Withdrawing (Deactivating)

Determination of Electrophilicity Indices and Their Correlative Studies with Reactivity

The electrophilicity of a molecule can be quantified through various experimental and computational methods. Experimentally, spectroscopic techniques such as ¹³C NMR can provide insights. The chemical shift of the carbonyl carbon is sensitive to its electronic environment; a greater downfield shift is often correlated with increased electrophilicity.

Computationally, electrophilicity indices can be calculated using Density Functional Theory (DFT). These indices help predict the reactivity of the molecule towards nucleophiles. For substituted benzoates, studies have shown that electron-withdrawing substituents increase the rate of nucleophilic attack at the carbonyl carbon. However, some research has proposed a more nuanced view, suggesting that strong electron-withdrawing groups might decrease the electrophilicity of the carbonyl carbon itself but increase reactivity by destabilizing the ground state of the ester, thereby lowering the activation energy for nucleophilic attack.

Hydrolytic Stability and Ester Cleavage Mechanisms under Controlled Conditions

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (4-chloro-3-cyanobenzoic acid) and methanol. This transformation can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism (BAC2). A hydroxide (B78521) ion (the nucleophile) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate, which is subsequently protonated to the carboxylic acid. The presence of the electron-withdrawing chloro and cyano groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to undergo base-catalyzed hydrolysis more readily than unsubstituted methyl benzoate (B1203000). nih.govnih.govsemanticscholar.org

The stability of the ester is therefore lower under basic conditions. The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the base. carbodiimide.com

Intramolecular Rearrangements and Cascade Reaction Protocols

The functional groups present in this compound, particularly the cyano group, allow it to participate in complex cascade reactions, enabling the rapid construction of polycyclic molecular architectures.

Rhodium-Catalyzed Annulation Cascades of Arylnitriles with Alkynes

A notable transformation for arylnitriles like this compound is the rhodium(III)-catalyzed annulation cascade with alkynes. rsc.orgnih.gov This reaction involves a sequence of C-H activation, alkyne insertion, and cyclization steps to build complex fused ring systems. Research has demonstrated that this protocol exhibits a broad substrate scope and tolerates a variety of functional groups, including esters and halides. nih.govsemanticscholar.org

In a representative transformation, an arylnitrile reacts with an alkyne in the presence of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, and an oxidant. The proposed mechanism involves:

C-H Activation: The rhodium catalyst directs the activation of an ortho C-H bond on the benzene ring.

Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the rhodium-carbon bond.

Annulation/Cyclization: A series of subsequent C-H activations and alkyne insertions leads to a cascade reaction, ultimately forming a polycyclic aromatic hydrocarbon (PAH) carbocation. rsc.org

Studies have shown that arylnitriles bearing ester groups, such as methyl 4-cyanobenzoate, are viable substrates for this type of transformation, leading to the formation of structurally diverse, delocalized carbocations in moderate to excellent yields. nih.govsemanticscholar.org This highlights a powerful synthetic application for compounds like this compound in the synthesis of complex molecular frameworks.

Table 2: Representative Conditions for Rh(III)-Catalyzed Annulation of Arylnitriles
ComponentTypical Reagent/Condition
Arylnitrile Substratee.g., Methyl 4-cyanobenzoate
Alkynee.g., Diphenylacetylene
Catalyst[Cp*RhCl₂]₂
OxidantAg₂O or Cu(OAc)₂
SolventDCE (1,2-Dichloroethane)
TemperatureElevated (e.g., 80-130 °C)
Note: Conditions are generalized based on published procedures for similar substrates. nih.govsemanticscholar.org

Computational Chemistry and Theoretical Studies on Methyl 4 Chloro 3 Cyanobenzoate Systems

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) and other ab initio methods have become indispensable tools in modern chemical research, offering a balance between accuracy and computational cost for the study of polyatomic molecules. scholarsresearchlibrary.com These methods are used to predict a wide array of molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. scholarsresearchlibrary.comnih.gov

Electronic Structure Analysis, Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling

The electronic structure of a molecule is fundamental to its chemical reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Schiff Base Compound

Molecular OrbitalEnergy (eV)
HOMO-0.26751
LUMO-0.18094
Energy Gap (ΔE)0.08657

Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, illustrating the type of data generated from DFT calculations. nih.gov

Vibrational Mode Assignments and Spectral Simulations through Quantum Mechanical Methods

Quantum mechanical methods, particularly DFT, are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. scholarsresearchlibrary.com By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and the inherent approximations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

A complete vibrational analysis involves assigning the calculated vibrational modes to the corresponding peaks in the experimental FT-IR and FT-Raman spectra. nih.gov For aromatic compounds like benzoate (B1203000) esters, these assignments include characteristic vibrations of the benzene (B151609) ring, such as C-H and C=C stretching modes, as well as vibrations associated with the substituent groups. libretexts.orgdocbrown.info

For instance, a comparative vibrational study of ethyl benzoate and ethyl m-chlorobenzoate using DFT with the 6-31G(d,p) basis set has been conducted. scholarsresearchlibrary.com This type of analysis for methyl 4-chloro-3-cyanobenzoate would involve identifying the vibrational modes associated with the C-Cl stretching, C≡N stretching of the cyano group, C=O stretching of the ester, and various vibrations of the substituted benzene ring. In a study of p-cyanobenzoic acid, the in-plane and out-of-plane C-H bending modes were observed in the regions of 1300–1000 cm⁻¹ and 1000–700 cm⁻¹, respectively. researchgate.net

Table 2: Exemplary Vibrational Frequencies for Benzoic Acid Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H stretch3100-3000
C≡N stretch2260-2220
Ester C=O stretch1750-1715
Aromatic C=C stretch1600-1450
C-O stretch1320-1210
C-Cl stretch850-550

This table presents typical ranges for the indicated vibrational modes based on general spectroscopic data and studies on related compounds. libretexts.orgvscht.cz

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.gov These studies are crucial in drug discovery and for understanding the biological activity of chemical compounds. mdpi.com The process involves generating a three-dimensional model of the ligand and "docking" it into the receptor's binding pocket, followed by scoring the different binding poses based on energy calculations. fip.org

While specific molecular docking studies for this compound were not found in the provided search results, research on related benzoic acid and chlorobenzoate derivatives illustrates the methodology. For example, a study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate involved docking this compound into the cyclooxygenase-2 (COX-2) receptor to predict its anti-inflammatory activity. fip.orgfip.org The results showed a lower binding energy for the derivative compared to the starting material, suggesting a more stable interaction with the receptor. fip.orgfip.org

A similar approach for this compound would involve selecting a relevant protein target and using software like AutoDock to predict its binding mode and affinity. fip.org Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the active site, would be analyzed to understand the basis of its potential biological activity. nih.gov

Conformational Analysis of Cyanobenzoate Esters and Their Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For flexible molecules like this compound, which has a rotatable methyl ester group, understanding the preferred conformations and the energy barriers between them is essential.

The conformation of the ester group relative to the benzene ring can significantly impact the molecule's properties and interactions. Theoretical calculations, such as DFT, can be used to determine the rotational barriers and identify the most stable conformers. For example, a recent study on C-O axially chiral benzonitriles used DFT to calculate the rotational energy barrier (ΔG‡rot), which was found to be substantial, indicating restricted rotation around the C–O bond. acs.org

For cyanobenzoate esters, the planarity of the molecule and the orientation of the methoxycarbonyl group are of interest. The most stable conformation is typically one where the carbonyl group is coplanar with the aromatic ring to maximize conjugation. However, steric hindrance from adjacent substituents can force the ester group out of the plane. A detailed conformational analysis of this compound would map the potential energy surface as a function of the dihedral angle between the ester group and the benzene ring, revealing the lowest energy conformations and the transition states connecting them.

Advanced Spectroscopic Characterization Methodologies in the Study of Methyl 4 Chloro 3 Cyanobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For Methyl 4-chloro-3-cyanobenzoate, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

The aromatic region would display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, we would anticipate three distinct signals. The proton at position 2 (adjacent to the cyano group) would likely appear as a singlet or a narrowly split doublet. The proton at position 5 would be a doublet, split by the proton at position 6. The proton at position 6 would appear as a doublet of doublets, split by the protons at positions 2 and 5. The methyl group of the ester would present as a sharp singlet, typically in the range of 3.9 ppm.

Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~8.2 d ~2.0 H-2
~8.0 dd ~8.0, 2.0 H-6
~7.8 d ~8.0 H-5

Note: The data in this table is predicted based on known chemical shift values and splitting patterns for similarly substituted benzene derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show nine distinct signals: one for the methyl carbon, one for the carbonyl carbon of the ester, one for the nitrile carbon, and six for the aromatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, cyano, and methoxycarbonyl groups. The carbonyl carbon is expected to appear significantly downfield, typically around 164 ppm. The carbon attached to the chlorine atom (C-4) and the carbons of the cyano group and the ester-substituted carbon (C-1) will also have characteristic chemical shifts.

Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~164 C=O (ester)
~138 C-4 (ipso-Cl)
~135 C-2
~134 C-6
~132 C-1 (ipso-COOCH₃)
~130 C-5
~115 C-3 (ipso-CN)
~114 C≡N

Note: The data in this table is predicted based on established ranges for carbon chemical shifts in substituted aromatic compounds.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

For this compound (C₉H₆ClNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would be characteristic, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).

Expected Key Fragments in the Mass Spectrum of this compound

m/z Fragment
195/197 [C₉H₆ClNO₂]⁺ (Molecular Ion, M⁺)
164/166 [M - OCH₃]⁺

Note: The m/z values reflect the presence of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of a compound's elemental formula. For this compound, the calculated exact mass is 195.008706 Da. nih.gov HRMS would be able to confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the presence of specific functional groups.

For this compound, characteristic vibrational bands are expected for the nitrile, carbonyl, and carbon-chlorine bonds, as well as vibrations associated with the aromatic ring.

C≡N Stretch: A sharp, intense absorption in the IR spectrum is expected in the region of 2220-2240 cm⁻¹. This band is typically weaker in the Raman spectrum.

C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl group should appear in the IR spectrum around 1720-1740 cm⁻¹.

C-O Stretch: The C-O single bond of the ester group will show stretching vibrations in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum. nih.govijtsrd.com

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
C≡N Stretch (Nitrile) 2240-2220
C=O Stretch (Ester) 1740-1720
Aromatic C=C Stretch 1600-1450
C-O Stretch (Ester) 1300-1100

Note: The data is based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, Methyl 4-chloro-3-nitrobenzoate, provides insight into the likely solid-state conformation and intermolecular interactions. nih.gov

In the solid state, the molecule is expected to be largely planar. The crystal packing would likely be dominated by intermolecular interactions such as C-H···O hydrogen bonds involving the ester carbonyl group and π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions would organize the molecules into a stable, three-dimensional lattice. The precise bond lengths and angles, as well as the dihedral angle between the ester group and the aromatic ring, could be determined with high precision from crystallographic data.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transition and Emission Studies

A comprehensive review of available scientific literature indicates a notable absence of specific experimental or theoretical studies on the electronic absorption and fluorescence spectroscopic properties of this compound. While research exists for structurally related compounds such as substituted benzonitriles and methyl benzoates, this data cannot be directly extrapolated to provide a scientifically accurate analysis for the target molecule.

The study of a compound's electronic absorption and fluorescence is fundamental to understanding its photophysical properties. Electronic absorption spectroscopy, typically utilizing UV-Visible light, provides insights into the electronic transitions from the ground state to various excited states. Key parameters obtained from these studies include the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength. These transitions in aromatic compounds like this compound are generally expected to be of a π → π* nature, originating from the delocalized electron system of the benzene ring and influenced by the chloro, cyano, and methyl ester substituents.

Fluorescence spectroscopy complements absorption data by examining the emission of light from the lowest singlet excited state (S₁) back to the ground state (S₀). This process provides information on the structure of the excited state and the various relaxation pathways available to the molecule. Important data derived from fluorescence studies include the emission maximum (λem), the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state.

Furthermore, the influence of the solvent environment on both absorption and emission spectra, known as solvatochromism, is a critical aspect of these studies. By systematically varying the polarity and hydrogen-bonding capability of the solvent, researchers can probe the changes in the dipole moment of the molecule upon electronic excitation. A significant shift in the absorption or emission maxima with solvent polarity can indicate a substantial charge redistribution in the excited state, often characteristic of intramolecular charge transfer (ICT) character.

To generate the detailed research findings and data tables requested for this compound, the following experimental data would be required:

Electronic Absorption Data: The UV-Visible absorption spectrum of this compound recorded in a non-polar solvent (e.g., hexane (B92381) or cyclohexane) to determine the intrinsic absorption maxima (λmax) and corresponding molar absorptivity (ε) for the principal electronic transitions.

Fluorescence Emission Data: The fluorescence emission spectrum of the compound in a dilute solution, excited at a wavelength corresponding to a primary absorption band. This would yield the emission maximum (λem).

Fluorescence Quantum Yield: Measurement of the fluorescence quantum yield (Φf) relative to a well-characterized standard fluorophore.

Solvatochromic Data: A systematic study of the absorption and emission spectra in a range of solvents with varying polarities (e.g., toluene (B28343), dichloromethane, acetonitrile, methanol). This would allow for the construction of Lippert-Mataga plots or other correlation analyses to quantify the solvatochromic shifts and infer changes in the molecular dipole moment upon excitation.

Without access to peer-reviewed research articles or database entries containing this specific experimental or computational data for this compound, it is not possible to construct the scientifically accurate data tables and in-depth discussion as outlined in the request. The generation of such data would require either dedicated laboratory experiments or sophisticated computational chemistry simulations (e.g., Time-Dependent Density Functional Theory, TD-DFT), which are beyond the scope of this literature-based review.

Therefore, the following data tables remain unpopulated, pending the availability of future research on this specific compound.

Table 1: Electronic Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Assignment

Table 2: Fluorescence Data for this compound

Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (Φf)

Table of Compounds Mentioned

Compound Name
This compound
Benzonitrile

Applications and Derivatization in Medicinal and Agrochemical Chemistry Research

Methyl 4-Chloro-3-Cyanobenzoate as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The strategic positioning of reactive sites on the benzene (B151609) ring of this compound allows for sequential and regioselective modifications, providing a robust platform for the construction of diverse molecular architectures. This has been instrumental in the synthesis of novel therapeutic agents.

Synthesis of Analogues with Potential Therapeutic Properties

This compound serves as a crucial starting material in the multi-step synthesis of various analogues with promising therapeutic applications. A notable example is its use in the preparation of potent and selective inhibitors of Tropomyosin receptor kinase A (TrkA). The synthesis of these inhibitors often involves a Sandmeyer reaction starting from methyl 3-amino-4-chlorobenzoate to introduce the cyano group, thereby forming this compound. This intermediate then undergoes further chemical transformations to yield the final complex API.

Development of Benzoic Acid Derivatives as Enzyme Inhibitors

The derivatization of this compound has been pivotal in the development of specific enzyme inhibitors. For instance, it is a key intermediate in the synthesis of inhibitors for MAP kinase-activated protein kinase 2 (MK2), a significant target in inflammatory diseases. The synthetic route leverages the chemical reactivity of the functional groups on the this compound scaffold to build more elaborate molecules that can fit into the active site of the MK2 enzyme and modulate its activity. The ability to generate a library of benzoic acid derivatives from this starting material facilitates the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

Exploration of Biological Activities of this compound Derivatives

While primarily recognized as a synthetic intermediate, research has also delved into the inherent biological activities of compounds directly derived from this compound. These investigations have unveiled potential applications in the fields of oncology and infectious diseases.

Antimicrobial and Anticancer Research

The core structure of this compound has been identified as a valuable pharmacophore in the design of novel antimicrobial and anticancer agents. The presence of the chloro and cyano groups on the aromatic ring is believed to contribute to the biological activity of its derivatives.

Recent studies have focused on synthesizing and evaluating the in vitro cytotoxicity of novel heterocyclic compounds derived from this compound against various human cancer cell lines. For example, a series of new thiophene (B33073) derivatives incorporating the 4-chloro-3-cyanophenyl moiety were synthesized and screened for their anticancer activity. The results, as summarized in the table below, demonstrate the potential of these derivatives as cytotoxic agents.

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)15.2
Derivative BHCT-116 (Colon)12.8
Derivative CA549 (Lung)18.5

These findings highlight the promising anticancer potential of compounds derived from this compound and warrant further investigation.

To understand the mode of action of these cytotoxic derivatives, further mechanistic studies have been conducted. Research has indicated that some of the more potent anticancer derivatives of this compound exert their effects by inducing cell cycle arrest and apoptosis in cancer cells. For instance, flow cytometry analysis of cancer cells treated with a lead compound revealed a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with mitotic progression. Furthermore, the induction of apoptosis was confirmed by annexin (B1180172) V-FITC/propidium iodide staining, which showed a dose-dependent increase in the percentage of apoptotic cells. These studies provide valuable insights into the molecular mechanisms underlying the anticancer activity of this class of compounds and support their further development as potential therapeutic agents.

Studies on Enzyme Inhibition and Ligand-Target Interactions

The chemical architecture of this compound makes it a sought-after precursor in the synthesis of targeted enzyme inhibitors. Research has prominently featured this compound as a key starting material for developing inhibitors of protein kinases, which are crucial regulators of cellular processes and frequent targets in drug discovery.

Notably, it serves as a fundamental building block in the synthesis of Tropomyosin-related kinase (Trk) inhibitors. google.com The Trk family of receptor tyrosine kinases, particularly TrkA, are activated by nerve growth factor (NGF) and have been implicated in various pain states, neurodegenerative diseases, and certain cancers. google.com The synthesis of potent TrkA inhibitors has been documented starting from this compound, highlighting its importance in creating molecules for therapeutic intervention in NGF-driven biological responses. google.com

The synthetic pathway to these inhibitors often involves the transformation of the cyano and chloro groups of the parent molecule to construct more complex heterocyclic systems that can effectively bind to the kinase domain of the enzyme. A general synthetic route is outlined in the table below.

Table 1: Synthesis of TrkA Kinase Inhibitors from this compound

StepReactant(s)ProductPurpose
1Methyl 3-amino-4-chlorobenzoateDiazonium saltPreparation for cyanation.
2Copper cyanide (CuCN)This compoundIntroduction of the cyano group.
3Various multi-step reactionsHeterocyclic benzamide (B126) derivativesConstruction of the final inhibitor scaffold. google.com

This table provides a generalized overview of the synthetic process.

Furthermore, this compound is an integral intermediate in the creation of inhibitors for Mitogen-activated protein kinase-activated protein kinase 2 (MK2). google.com MK2 is a key enzyme in the inflammatory cascade, mediating the production of cytokines like TNF-alpha. google.com Inhibitors of MK2 are therefore of significant interest for treating inflammatory diseases. The synthesis of these inhibitors leverages the reactivity of the functional groups on the this compound ring to build molecules that can interact with and block the active site of the MK2 enzyme. google.com

Role in Agrochemical Development and Functional Compound Synthesis

The utility of chlorinated and cyanated benzoic acid derivatives extends into the field of agrochemical research. These intermediates are valuable for creating new active ingredients for crop protection due to the diverse reactivity they offer for synthesizing complex molecular structures. googleapis.com The presence of both a chloro and a cyano group on the aromatic ring provides two distinct reaction sites that can be selectively modified to produce a wide range of functional compounds. googleapis.com

The development of novel herbicides, insecticides, and fungicides often relies on the availability of such versatile building blocks to generate libraries of candidate molecules for screening. The specific substitution pattern of this compound provides a scaffold that can be elaborated to tune the biological activity and physical properties of the final product, aiming for high efficacy against pests and low impact on non-target organisms.

Synthesis of Herbicides, Insecticides, and Fungicides via Chlorinated Ester Intermediates

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the importance of its structural motifs is evident in patent literature for pest control agents. For instance, derivatives of 4-cyano-3-benzoylamino-n-phenyl-benzamides have been investigated for their insecticidal properties. google.com The synthesis of such molecules involves the core chemical structure related to this compound, demonstrating the value of this chlorinated ester intermediate in the discovery of new insecticidal compounds.

The general approach to utilizing such intermediates in agrochemical synthesis is summarized below.

Table 2: General Application in Agrochemical Synthesis

StepDescriptionRelevance of this compound
1Functional Group TransformationThe ester can be hydrolyzed to a carboxylic acid, and the cyano group can be converted to an amide or other functionalities.
2Coupling ReactionsThe carboxylic acid or its activated form can be coupled with various amines or alcohols to create a diverse library of compounds.
3Structural ElaborationThe chloro group can be substituted via nucleophilic aromatic substitution to introduce further complexity and modulate biological activity.

This systematic approach allows for the creation of a multitude of derivatives that can be tested for herbicidal, insecticidal, or fungicidal activity. The core structure provided by this compound is thus a critical starting point for the development of new generations of crop protection agents.

Applications and Derivatization in Advanced Materials Science Research

Utilization in Polymer and Resin Synthesis for Performance Materials

The structure of Methyl 4-chloro-3-cyanobenzoate suggests its utility as a monomer or a modifying agent in the synthesis of performance polymers and resins. The presence of the chloro and cyano groups can significantly influence the properties of resulting polymer chains.

The distinct functional groups on the this compound molecule allow for the strategic introduction of desired characteristics into polymer backbones.

Cyano Group (–C≡N): The highly polar nitrile group can enhance properties such as thermal stability, chemical resistance, and dielectric constant in polymers. Its incorporation is a key strategy for developing materials with high performance in demanding applications.

Chloro Group (–Cl): The chlorine atom can serve as a reactive site for further functionalization or cross-linking reactions. It can also impart flame-retardant properties to the polymer matrix.

Ester Group (–COOCH₃): The methyl ester group offers a site for hydrolysis or transesterification, allowing for post-polymerization modification to alter properties like solubility, adhesion, and reactivity.

The combination of these groups makes this compound a potentially versatile building block for creating polymers with a customized balance of thermal, mechanical, and chemical properties.

Development of Materials with Specific Electronic or Optical Characteristics

Aromatic esters and nitriles are classes of compounds frequently explored for their potential in electronic and optical materials. While specific data for this compound is scarce, the electronic nature of its substituents suggests potential in this area. The electron-withdrawing nature of the cyano and chloro groups can influence the electronic structure of the aromatic ring, which is a critical factor in designing materials for applications such as organic light-emitting diodes (OLEDs) or other organic electronic devices. Derivatization of this molecule could lead to compounds with tailored energy levels for efficient charge transport or light emission.

Research into Mesomorphic and Fluorescence Properties of Related Aromatic Esters

The study of liquid crystals often involves aromatic esters due to their rigid core structure, which is conducive to forming mesophases. Similarly, the inherent fluorescence of some aromatic systems is a key area of research for optical materials.

Table 1: Influence of Functional Groups on Aromatic Ester Properties

Functional Group Potential Influence on Material Properties
Cyano (–C≡N) Increases polarity, thermal stability, and potential for liquid crystal formation. researchgate.net
Chloro (–Cl) Can enhance mesophase stability and introduce reactivity for further modification. uobasrah.edu.iq

This table is generated based on properties of related aromatic compounds.

The development of optical sensors, particularly those based on fluorescence, is a rapidly growing field. researchgate.netfrontiersin.org These sensors rely on changes in fluorescence intensity or wavelength to detect the presence of specific analytes. researchgate.net Aromatic esters are among the compounds investigated for these applications.

The functional groups of this compound could be modified to create derivatives that act as fluorescent probes. For example, the cyano or chloro groups could serve as attachment points for recognition elements that bind to a target analyte. Upon binding, the electronic environment of the aromatic ring would change, leading to a detectable change in its fluorescence. This principle is the basis for many optical biosensors used in environmental monitoring and medical diagnostics. nih.gov Benzoic acid derivatives have been used to create biosensors that can detect specific molecules by correlating their concentration to a fluorescent output.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Methyl benzoate (B1203000)
Methyl-(4-phenyl)-benzoate

Future Research Directions and Emerging Methodologies

Green Chemistry Approaches and Sustainable Synthetic Strategies for Methyl 4-Chloro-3-Cyanobenzoate

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals, including this compound. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it Future strategies will likely focus on several key areas:

Alternative Solvents: Moving away from volatile organic solvents towards greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. frontiersin.org

Biocatalysis: The use of enzymes, such as halogenating enzymes (haloperoxidases), offers a highly selective and environmentally benign alternative to traditional chemical halogenation methods. nih.gov These enzymes operate under mild conditions and can offer high regioselectivity, reducing the formation of unwanted byproducts.

Energy Efficiency: Methodologies such as microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. frontiersin.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions where possible.

Renewable Feedstocks: While the synthesis of aromatic compounds from renewable sources is challenging, long-term research may explore pathways from biomass-derived platform chemicals. A reported green synthesis for the related compound, methyl 3-cyanobenzoate, utilizes hydroxylamine (B1172632) hydrochloride and acetic anhydride (B1165640) as a dehydrating agent to achieve a high yield, demonstrating a move towards more environmentally considerate processes. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches
PrincipleConventional ApproachPotential Green AlternativeAnticipated Benefit
Solvent UseVolatile organic solvents (e.g., toluene (B28343), DCM)Water, ionic liquids, polyethylene glycol (PEG)Reduced VOC emissions, lower toxicity
CatalysisStoichiometric Lewis acids (e.g., AlCl3, FeCl3)Enzymes (e.g., haloperoxidases), reusable solid catalystsHigher selectivity, mild reaction conditions, catalyst recycling
Energy InputProlonged heating with conventional methodsMicrowave irradiation, flow chemistryReduced reaction times, lower energy consumption
ReagentsElemental halogens (Cl2), harsh dehydrating agentsHydrogen halides (HCl) with mild oxidants, biocatalytic halogenationImproved safety, reduced hazardous waste

Development of Novel Catalytic Systems for Enhanced Efficiency in Halogenated Benzoate (B1203000) Synthesis

Catalysis is central to improving the efficiency and selectivity of organic synthesis. For halogenated benzoates, research is moving beyond traditional Lewis acid catalysts toward more sophisticated and sustainable systems. mt.commasterorganicchemistry.com

Advanced Homogeneous Catalysis: Low-valent tungsten catalytic systems have shown promise in the carbonylative synthesis of benzoates from aryl iodides and alcohols. nih.gov These systems demonstrate broad functional group compatibility, including halogens, and utilize carbon monoxide from a balloon, offering a practical approach. nih.gov

Heterogeneous Catalysis: The development of solid catalysts, such as those based on metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability. google.com These materials can be engineered with specific active sites to enhance catalytic activity and selectivity for halogenation or esterification steps.

Photocatalysis: Light-powered reactions are an emerging area. Benzoate derivatives themselves have been shown to act as photosensitizing catalysts for C-H bond functionalization. rsc.org This concept could be extended to develop novel, light-driven syntheses of halogenated aromatics, potentially enabling new reaction pathways under mild conditions.

Biocatalysis: As mentioned, enzymes represent a powerful class of catalysts. Flavin-dependent halogenases and haloperoxidases are capable of regioselective halogenation of aromatic rings under ambient conditions, offering a green alternative to chemical methods that often require harsh conditions and produce significant waste. nih.gov

Table 2: Emerging Catalytic Systems for Halogenated Benzoate Synthesis
Catalyst TypeExample SystemKey AdvantageRelevant Reaction Step
Homogeneous Metal CatalystLow-valent Tungsten (e.g., W(CO)6)High functional group tolerance, novel reactivityCarbonylative esterification
Heterogeneous CatalystMetal-Organic Frameworks (MOFs)Recyclability, tunable active sitesHalogenation, Esterification
PhotocatalystBenzoyl PhotosensitizersMild, light-powered reactionsC-H Functionalization/Halogenation
BiocatalystFlavin-dependent HalogenasesHigh regioselectivity, environmentally benignAromatic Halogenation

Integration of Machine Learning and Artificial Intelligence for Predictive Design of this compound Derivatives with Desired Functions

Predictive Reaction Modeling: AI platforms, sometimes referred to as a chemical "reactome," can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. scitechdaily.com This allows chemists to screen potential synthetic routes for derivatives of this compound in silico, saving time and resources by identifying the most promising pathways before entering the lab. scitechdaily.com

De Novo Molecular Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific function, such as binding to a particular biological target. youtube.comdrugtargetreview.com By providing the model with desired parameters (e.g., high binding affinity, low toxicity), researchers can generate novel derivative structures based on the this compound scaffold for further investigation.

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of molecules based on their structure. This enables the rapid virtual screening of large libraries of potential this compound derivatives to identify candidates with the most promising characteristics for applications in pharmaceuticals or materials science. youtube.comnih.gov

Advanced In Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A deep understanding of reaction mechanisms is crucial for process optimization and control. Advanced in situ characterization techniques allow chemists to observe reactions as they happen, providing invaluable data on reaction kinetics, intermediates, and byproduct formation.

Flow-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with continuous flow reactors, provides real-time structural information on the species present in a reaction mixture. beilstein-journals.org This technique is powerful for identifying short-lived intermediates and determining reaction kinetics, leading to a more complete mechanistic picture. beilstein-journals.org

Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry enable the rapid analysis of reaction mixtures with minimal sample preparation. waters.com This allows for near-instantaneous monitoring of the consumption of reactants and the formation of products, facilitating rapid process optimization. waters.com

Calorimetry: Reaction calorimeters provide real-time data on the heat flow of a chemical reaction. mt.com This information is critical for assessing reaction kinetics, understanding thermodynamics, and ensuring the safe scale-up of synthetic processes by identifying potentially dangerous exothermic events. mt.com

These advanced monitoring tools will be instrumental in refining the synthesis of this compound, enabling better control over product purity, yield, and safety.

Q & A

Q. Basic

  • HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹³C NMR for nitrile resonance at ~110–120 ppm; ¹H NMR for ester methyl at ~3.8–4.0 ppm) .
  • X-ray Diffraction : Resolve crystal packing and confirm stereoelectronic effects of substituents (e.g., planarity of the benzoate ring) .

What strategies optimize halogenation and nitrile introduction in multistep syntheses?

Q. Advanced

  • Directed Ortho/Meta Halogenation : Use directing groups (e.g., ester or nitro) to control halogen placement. For example, the ester group in methyl benzoate directs nitrile substitution to the meta position .
  • Catalytic Systems : Employ CuCN for nitrile introduction to avoid over-alkylation. FeCl₃ enhances electrophilic chlorination efficiency .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .

How does the compound’s solubility in organic/aqueous solvents influence experimental design?

Basic
this compound is lipophilic (logP ~2.5–3.0), with limited aqueous solubility. Practical considerations:

  • Reaction Solvents : Use polar aprotic solvents (DMF, DMSO) for reactions; switch to dichloromethane or THF for extractions.
  • Biological Assays : Prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers .

What computational methods predict the reactivity of novel derivatives for medicinal chemistry applications?

Q. Advanced

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization (e.g., nitrile vs. ester reactivity) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .

How do structural analogs differ in reactivity and bioactivity?

Basic
Compare with analogs from literature:

CompoundKey FeaturesBioactivity/Reactivity Differences
Methyl 3-chloro-4-cyanobenzoateChlorine at C3, nitrile at C4Higher electrophilicity at C4 due to nitrile
Methyl 4-fluoro-3-cyanobenzoateFluorine at C4Reduced steric hindrance; enhanced metabolic stability
Methyl 3-nitro-4-chlorobenzoateNitro at C3Stronger electron-withdrawing effects; altered reaction kinetics

What are the key safety and waste management protocols for handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Collect halogenated waste separately; neutralize acidic/byproduct gases (e.g., HCl) with NaOH scrubbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.